molecular formula C14H14FNO B8272005 N-benzyl-2-fluoro-5-methoxyaniline

N-benzyl-2-fluoro-5-methoxyaniline

Cat. No.: B8272005
M. Wt: 231.26 g/mol
InChI Key: BUZLPADSVBADNN-UHFFFAOYSA-N
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Description

N-benzyl-2-fluoro-5-methoxyaniline is an aromatic amine derivative characterized by a benzyl group attached to the nitrogen atom of an aniline core. The benzene ring of the aniline moiety is substituted with a fluorine atom at the 2-position and a methoxy group (-OCH₃) at the 5-position. The molecular formula is C₁₄H₁₄FNO, with a molecular weight of 243.27 g/mol. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy group may improve solubility compared to non-polar substituents .

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

N-benzyl-2-fluoro-5-methoxyaniline

InChI

InChI=1S/C14H14FNO/c1-17-12-7-8-13(15)14(9-12)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3

InChI Key

BUZLPADSVBADNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-benzyl-2-fluoro-5-methoxyaniline, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound N-benzyl, 2-fluoro, 5-methoxy C₁₄H₁₄FNO 243.27 Amine, fluoro, methoxy Pharmaceutical intermediates
5-fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline N-(furan-2-yl(phenyl)methyl), 2-methyl, 5-fluoro C₁₈H₁₆FNO 281.32 Amine, fluoro, methyl, furan Organic synthesis, drug discovery
4-Amino-7-bromo-8-methyl-2-propylquinoline Quinoline core with bromo, methyl, propyl substituents C₁₄H₁₆BrN₂ 307.20 Quinoline, bromo, amine Anticancer research
1-Chloro-2-isothiocyanato-4-methoxybenzene Chloro, isothiocyanato, methoxy C₈H₅ClNOS 202.65 Chloro, isothiocyanato, methoxy Agrochemicals, polymer chemistry

Key Observations:

Substituent Effects on Reactivity: The methoxy group in this compound is electron-donating, increasing electron density on the aromatic ring, which may enhance nucleophilic substitution reactions. In contrast, the methyl group in 5-fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline offers steric bulk but minimal electronic effects .

Biological Relevance: Fluorine substitution, common to both this compound and 5-fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline, is associated with enhanced metabolic stability and bioavailability in drug candidates . highlights that substituent positioning (e.g., 2-fluoro vs.

Molecular Weight and Solubility :

  • This compound has a lower molecular weight (243.27 g/mol) compared to 5-fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline (281.32 g/mol), suggesting better membrane permeability. However, the furan-containing compound’s larger structure may offer improved target specificity .

Research Findings and Limitations

  • Pharmacological Data: While emphasizes rigorous criteria for evaluating tumor response (p < 0.05), direct data on this compound’s efficacy in such models are absent.
  • Synthetic Applications : The furan-containing analog () demonstrates the versatility of N-substituents in organic synthesis, though its biological data remain unexplored .

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